molecular formula C10H9BrN2O2S B8358785 8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B8358785
M. Wt: 301.16 g/mol
InChI Key: SASMSZBEBVOAQT-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

8-bromo-6-methyl-2-methylsulfanylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2S/c1-5-3-6(11)8-12-9(16-2)7(10(14)15)13(8)4-5/h3-4H,1-2H3,(H,14,15)

InChI Key

SASMSZBEBVOAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)SC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Bromo-6-methyl-2-(methylsulfanyl)imidazo[1,2-a]pyridin-3-carboxylic acid ethyl ester (1.33 g) was dissolved in ethanol (50 mL), then a 5N aqueous sodium hydroxide solution (3 mL) was added thereto, and the mixture was stirred under reflux for 1 hour. Ice was added to the reaction mixture, then 2N hydrochloric acid (8 mL) was further added thereto, and as a result, the precipitates were obtained. The resulting precipitates were collected by filtration, washed with water, and dried under reduced pressure to give 8-bromo-6-methyl-2-(methylsulfanyl)imidazo[1,2-a]pyridine-3-carboxylic acid (1.1 g) as a white powder.
Name
8-Bromo-6-methyl-2-(methylsulfanyl)imidazo[1,2-a]pyridin-3-carboxylic acid ethyl ester
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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